molecular formula C16H23NO B245854 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol

5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol

Katalognummer B245854
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: HATURAWECLAASR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol is not yet fully understood. However, it has been suggested that the compound acts by inhibiting specific enzymes involved in cell growth and proliferation, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol in lab experiments is its high purity, which can be achieved through careful purification steps. Additionally, the compound has a well-defined chemical structure, making it easier to study its mechanism of action. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to improve the synthesis method of this compound, leading to higher yields and lower costs.

Synthesemethoden

The synthesis of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol involves a multistep process that includes the reaction of benzylamine with isopropylmagnesium bromide, followed by the addition of 2-methyl-3-butyn-2-ol and further purification steps. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.

Wissenschaftliche Forschungsanwendungen

The unique chemical structure of 5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol makes it a promising candidate for various scientific research applications. One of the significant applications of this compound is in the development of new drugs, as it has been shown to exhibit antitumor and anticancer properties. Additionally, it has been used as a ligand in catalysts for organic synthesis and as a building block for the synthesis of other complex molecules.

Eigenschaften

Molekularformel

C16H23NO

Molekulargewicht

245.36 g/mol

IUPAC-Name

5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol

InChI

InChI=1S/C16H23NO/c1-14(2)17(12-8-11-16(3,4)18)13-15-9-6-5-7-10-15/h5-7,9-10,14,18H,12-13H2,1-4H3

InChI-Schlüssel

HATURAWECLAASR-UHFFFAOYSA-N

SMILES

CC(C)N(CC#CC(C)(C)O)CC1=CC=CC=C1

Kanonische SMILES

CC(C)N(CC#CC(C)(C)O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.